2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate
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Overview
Description
This typically includes the compound’s systematic name, its structural formula, and its molecular formula. The compound’s CAS number, if available, can also be included for easy reference .
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used if crystals of the compound are available .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density. Chemical properties could include its acidity or basicity, reactivity with other compounds, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N5O2/c1-19(36)37-24-4-2-3-20-5-7-22(32-26(20)24)18-33-11-9-23(10-12-33)34-13-15-35(16-14-34)25-8-6-21(17-31-25)27(28,29)30/h2-8,17,23H,9-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWYUQFASIPFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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